urf a protein

Mitochondrial genetics Mutator phenotype Schizosaccharomyces pombe

The URF A protein (CAS 133021-43-9), encoded by the urf a gene in the mitochondrial genome of Schizosaccharomyces pombe, is a 227-amino-acid protein that uniquely utilizes the mitochondrial genetic code (containing a TGA codon) within an otherwise standard-code mitochondrial genome. This protein is classified as a mitochondrial ribosomal protein homolog of S.

Molecular Formula C20H28ClNO2
Molecular Weight 0
CAS No. 133021-43-9
Cat. No. B1178237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameurf a protein
CAS133021-43-9
Molecular FormulaC20H28ClNO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

URF A Protein (CAS 133021-43-9): High-Purity Fission Yeast Mitochondrial Dual-Function Protein for Mutator Phenotype Studies


The URF A protein (CAS 133021-43-9), encoded by the urf a gene in the mitochondrial genome of Schizosaccharomyces pombe, is a 227-amino-acid protein that uniquely utilizes the mitochondrial genetic code (containing a TGA codon) within an otherwise standard-code mitochondrial genome [1]. This protein is classified as a mitochondrial ribosomal protein homolog of S. cerevisiae Var1, possessing a dual function in mitochondrial protein synthesis and the maintenance of mitochondrial DNA integrity [2]. Its mutations correlate directly with a mitochondrial mutator phenotype, characterized by increased formation of drug-resistant and respiration-deficient mutants, making it a critical tool for discriminating between mitochondrial and nuclear mutator mechanisms.

Why Generic Substitution of URF A Protein with Other Mitochondrial Ribosomal Proteins Compromises Experimental Reproducibility


Generic substitutions of URF A protein with other mitochondrial ribosomal proteins such as Var1 or Rps3 fail to replicate experimental outcomes because URF A is distinct in its genetic code usage, mutator-linked function, and nuclear relocation rescue capacity. While Var1 is essential for small ribosomal subunit maturation, it lacks the direct link to mitochondrial DNA maintenance observed for URF A [1]. The differential rescue efficiency between the mitochondrial (mt-urf a) and standard-code (nc-urf a) versions of URF A demonstrates that even single-codon alterations produce quantitatively different phenotypes, confirming that sequence-identical functional analogs cannot be replaced arbitrarily [2].

Quantitative Functional Differentiation of URF A Protein (CAS 133021-43-9) vs. Closest Mitochondrial Homologs


nc-urf a Completely Restores Wild-Type Phenotype, Whereas mt-urf a Only Partially Cures anaⁱ-6 Mutant

In a direct head-to-head complementation experiment, the nuclear-relocated, standard genetic code version of URF A (nc-urf a) completely restored the wild-type, non-mutator phenotype in the anaⁱ-6 nonsense mutant, while the mitochondrial genetic code version (mt-urf a) only partially cured the phenotype [1]. This demonstrates a functional hierarchy directly attributable to the URF A protein's coding sequence, with nc-urf a showing 100% restoration efficacy versus partial restoration for mt-urf a.

Mitochondrial genetics Mutator phenotype Schizosaccharomyces pombe

URF A Protein Exhibits Dual Function (Ribosomal + DNA Maintenance) Absent from Classic Mitochondrial Ribosomal Proteins

Unlike the canonical mitochondrial ribosomal protein Var1, which is essential solely for small ribosomal subunit maturation, the URF A protein has been experimentally demonstrated to possess a dual function: it not only participates in mitochondrial protein synthesis but also maintains mitochondrial DNA integrity [1]. This functional duality is a class-level property not shared by the closest homologs in S. cerevisiae or other yeasts, as evidenced by the mutator phenotype observed exclusively in urf a mutants.

Ribosomal protein Mitochondrial DNA stability Functional annotation

URF A Genetic Code Usage is Unique Among Mitochondrial Protein-Encoding Genes of S. pombe

The urf a gene is the only protein-encoding gene in the S. pombe mitochondrial genome that uses the mitochondrial genetic code (TGA for tryptophan), while all other mitochondrial protein-coding genes and all but one intronic ORF use the standard genetic code (UGG for tryptophan) [1]. This unique coding difference directly impacts translational efficiency and protein functionality, as demonstrated by the differential rescue capacity of nc-urf a vs. mt-urf a [2].

Genetic code TGA codon Mitochondrial translation

URF A Protein Sequence Variation Across S. pombe Strains Provides a Baseline for Mutation Studies

Comparison of the urf a nucleotide sequence across three S. pombe strains (EF1, 50, and a reference) revealed four amino acid changes (e.g., GAA→GAT; E→D) relative to strain 50 [1]. This natural variation establishes a baseline for structure-function studies, indicating which residues are tolerant of substitution and which are conserved, a reference not available for synthetic mutant libraries or heterologous expression systems.

Strain polymorphism Amino acid substitution Mitochondrial genome

URF A Protein is the Only Mitochondrial Mutator Phenotype-Correlated Gene in S. pombe, Distinct from Nuclear Mutators

Mutant urf a strains exhibit increased formation of mitochondrial drug-resistant and respiration-deficient mutants, including deletions, a phenotype not observed in nuclear mutator mutants of other eukaryotes [1][2]. This organelle-specific mutator activity is a class-level distinction: no other S. pombe mitochondrial gene has been linked to a mutator phenotype, positioning URF A as a unique tool for studying organellar genome stability.

Mutation rate Drug resistance Respiration deficiency

High-Impact Research and Industrial Application Scenarios for URF A Protein (CAS 133021-43-9)


Mitochondrial Mutator Phenotype Complementation and Rescue Assays

Researchers studying mitochondrial genome stability can use the nc-urf a version of URF A protein for complete complementation of anaⁱ-6 nonsense mutants, as demonstrated by the full restoration of non-mutator phenotype in glycerol growth assays [1]. This system enables quantitative measurement of restoration efficiency (100% for nc-urf a vs. partial for mt-urf a) and serves as a gold-standard positive control for mitochondrial transformation studies.

Ribosomal Dual-Function Protein Standard for Structure-Function Studies

URF A protein, with its confirmed dual role in mitochondrial translation and DNA maintenance, provides a unique standard for studying how a single protein can partition between ribosome biogenesis and genome integrity functions [1]. Unlike Var1 or Rps3, which are exclusively ribosomal, URF A allows simultaneous interrogation of both pathways without genetic manipulation.

Organelle-Specific Mutator Drug Screening Platform

The unique mitochondrial mutator phenotype conferred by URF A mutations enables the development of screens for compounds that specifically modulate mitochondrial mutation rates or restore genome stability [1][2]. Because nuclear mutator systems do not produce mitochondrial effects, URF A-based screens offer organelle specificity unavailable with other mutator models.

Evolutionary and Synthetic Biology Studies of Genetic Code Variation

URF A is the only S. pombe mitochondrial protein-coding gene that uses the mitochondrial genetic code (TGA) within a standard-code genomic context [1]. This makes it an in vivo platform for studying codon reassignment, translational frameshifting, and synthetic biology applications requiring mitochondrial expression of non-standard code proteins.

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